chloramultilide D chloramultilide D chloramultilide D is a natural product found in Chloranthus henryi, Chloranthus spicatus, and Chloranthus multistachys with data available.
Brand Name: Vulcanchem
CAS No.: 1000995-49-2
VCID: VC21195489
InChI: InChI=1S/C35H40O11/c1-6-13(2)26(37)44-12-33(42)20-7-17(20)30(4)21(33)9-16-15(11-36)28(39)45-34(16)22(30)10-32(41)19-8-18(19)31(5)25(32)24(34)23-14(3)27(38)46-35(23,43)29(31)40/h6,17-22,29,36,40-43H,7-12H2,1-5H3/b13-6+/t17-,18-,19+,20+,21-,22+,29-,30+,31+,32+,33+,34+,35+/m1/s1
SMILES: CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)CO)C)O
Molecular Formula: C35H40O11
Molecular Weight: 636.7 g/mol

chloramultilide D

CAS No.: 1000995-49-2

Cat. No.: VC21195489

Molecular Formula: C35H40O11

Molecular Weight: 636.7 g/mol

* For research use only. Not for human or veterinary use.

chloramultilide D - 1000995-49-2

Specification

CAS No. 1000995-49-2
Molecular Formula C35H40O11
Molecular Weight 636.7 g/mol
IUPAC Name [(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-9,16,21,22-tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate
Standard InChI InChI=1S/C35H40O11/c1-6-13(2)26(37)44-12-33(42)20-7-17(20)30(4)21(33)9-16-15(11-36)28(39)45-34(16)22(30)10-32(41)19-8-18(19)31(5)25(32)24(34)23-14(3)27(38)46-35(23,43)29(31)40/h6,17-22,29,36,40-43H,7-12H2,1-5H3/b13-6+/t17-,18-,19+,20+,21-,22+,29-,30+,31+,32+,33+,34+,35+/m1/s1
Standard InChI Key JDNYCIQWGHMSPJ-ANOWQDLRSA-N
Isomeric SMILES C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)CO)C)O
SMILES CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)CO)C)O
Canonical SMILES CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)CO)C)O
Appearance Powder

Introduction

Chemical Structure and Properties

Molecular Structure

Chloramultilide D possesses a complex molecular structure with the chemical formula C35H40O11 and a molecular weight of approximately 636.70 . The compound features a unique macrocyclic structure characterized by a nonacyclo system with multiple stereocenters. The IUPAC name for chloramultilide D is [(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-9,16,21,22-tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate .

The stereochemistry of chloramultilide D is essential to its biological functions, with multiple chiral centers creating a three-dimensional arrangement that facilitates specific molecular interactions. The complex structure includes multiple hydroxyl groups, ester functionalities, and a unique ring system that collectively contribute to its physicochemical properties and biological activities.

Isolation and Extraction

Natural Source

Chloramultilide D is naturally derived from the whole plant of Chloranthus spicatus, a member of the Chloranthaceae family . This plant species has been traditionally used in various traditional medicine systems across Asia and has been a rich source of bioactive compounds, particularly sesquiterpenoids.

Extraction and Isolation Methods

The isolation of chloramultilide D involves extraction from the whole plant material of Chloranthus spicatus. The general extraction process typically employs organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone. After initial extraction, subsequent chromatographic techniques are employed to isolate and purify the compound.

The identification and structural elucidation of chloramultilide D have been accomplished through a combination of spectroscopic methods, including:

  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula

  • Nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D techniques) to resolve structural details and stereochemistry

  • X-ray crystallography, which has been particularly valuable in confirming the absolute configuration of related compounds like chloramultilide B

Currently, there are no large-scale industrial production methods for chloramultilide D due to its complex structure and natural origin. The compound is typically produced in small quantities for research purposes through extraction processes from natural sources.

Biological Activities

Antifungal Activity

One of the most well-documented biological activities of chloramultilide D is its antifungal properties. Research has demonstrated that the compound exhibits moderate in vitro antifungal activity . While specific quantitative data on the antifungal efficacy of chloramultilide D against different fungal strains is limited in the available literature, the compound has shown promising results that warrant further investigation.

Table 1 presents a comparative analysis of the antifungal activity of chloramultilide D and related compounds based on available research findings:

CompoundFungal TargetActivity LevelReference
Chloramultilide DCandida albicansModerate
Chloramultilide BVarious fungiAnti-bacterial activity
Shizukaol DNot specifiedNot reported for antifungal activity

Other Biological Activities

While the antifungal activity of chloramultilide D has been the primary focus of research, the compound may possess additional biological properties based on structural similarities with other sesquiterpenoids from the same plant source. Related compounds from the Chloranthus genus have demonstrated various activities, including:

  • Anticancer activity

  • Anti-inflammatory effects

  • Antibacterial properties

  • Neuroprotective effects

Specifically, dimeric sesquiterpenoids with macrocyclic structures similar to chloramultilide D have shown significant antitumor activity against various cancer cell lines, including A549 cells, human glioma U87 cells, and hepatocellular carcinoma SMMC-7721 cells . While direct evidence for these activities in chloramultilide D itself is limited in the available literature, the structural similarities suggest potential for similar biological functions that could be explored in future research.

Comparison with Related Compounds

Structural Relationship with Other Chloramultilides

Chloramultilide D is one of several related compounds isolated from Chloranthus spicatus, including chloramultilides B and C . These compounds share similar structural features but differ in specific functional groups and stereochemistry, which may contribute to variations in their biological activities.

The structural elucidation of chloramultilide B through X-ray crystallography has provided valuable insights into the three-dimensional arrangement of this class of compounds . This information has been instrumental in understanding structure-activity relationships among these related sesquiterpenoids.

Comparison with Other Dimeric Sesquiterpenoids

Beyond the chloramultilide series, the compound shares structural similarities with other dimeric sesquiterpenoids isolated from the Chloranthus genus, including:

  • Shizukaol compounds (B, D, F, H)

  • Chlorahololide D

  • Cycloshizukaol A

Table 2 provides a comparison of chloramultilide D with these structurally related compounds:

CompoundSourceReported Biological ActivitiesReference
Chloramultilide DChloranthus spicatusAntifungal activity
Chloramultilide BChloranthus spicatusAnti-bacterial activity
Shizukaol DChloranthus speciesAnti-inflammatory, Anti-tumor, Hypoglycemic activities
Shizukaol HChloranthus speciesAnti-viral activity
Chlorahololide DChloranthus fortuneiAntimalarial activity

These comparisons highlight the diverse biological activities exhibited by structurally related sesquiterpenoids, suggesting potential untapped biological functions of chloramultilide D that could be explored in future research.

Research Applications

Analytical Chemistry Applications

Chloramultilide D serves as a reference compound in analytical chemistry, particularly for the development and validation of chromatographic methods. Its complex structure with multiple functional groups makes it valuable for testing the resolution and sensitivity of analytical techniques.

Pharmacological Research

The demonstrated antifungal activity of chloramultilide D positions it as a potential lead compound for the development of new antifungal agents. Research continues to explore its mechanism of action and potential applications in pharmaceutical development.

The compound may interact with specific molecular targets and pathways, potentially inhibiting the growth and reproduction of microorganisms by interfering with essential cellular processes. While the specific molecular mechanisms remain to be fully elucidated, research suggests that the compound may target enzymes and proteins, disrupting their normal function and leading to cell death.

Future Research Directions

Several promising areas for future research on chloramultilide D include:

  • Comprehensive evaluation of its antimicrobial spectrum against a wider range of pathogens

  • Investigation of potential anticancer activities based on structural similarities with related compounds

  • Structure-activity relationship studies through chemical modifications

  • Exploration of synergistic effects with established antimicrobial agents

  • Elucidation of specific molecular targets and mechanisms of action

These research directions could significantly enhance our understanding of chloramultilide D and potentially lead to practical applications in medicine and other fields.

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